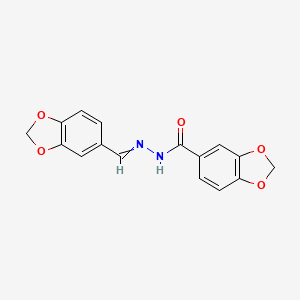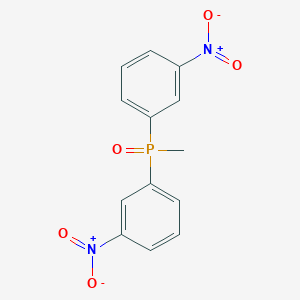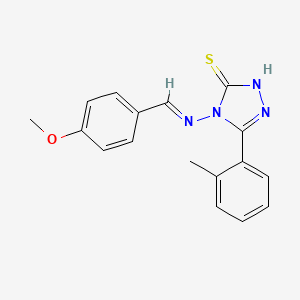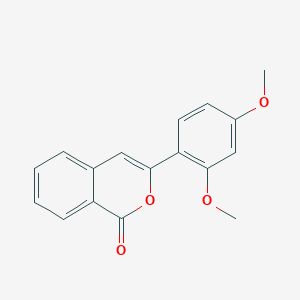
N'-(1,3-benzodioxol-5-ylmethylene)-1,3-benzodioxole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(1,3-benzodioxol-5-ylmethylene)-1,3-benzodioxole-5-carbohydrazide is a chemical compound known for its unique structure, which includes two 1,3-benzodioxole groups connected by a methylene bridge and a carbohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzodioxol-5-ylmethylene)-1,3-benzodioxole-5-carbohydrazide typically involves the condensation reaction between 1,3-benzodioxole-5-carbohydrazide and 1,3-benzodioxole-5-carboxaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the methylene bridge, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(1,3-benzodioxol-5-ylmethylene)-1,3-benzodioxole-5-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.
化学反応の分析
Types of Reactions
N’-(1,3-benzodioxol-5-ylmethylene)-1,3-benzodioxole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions result in the replacement of functional groups with new groups, leading to a variety of derivatives.
科学的研究の応用
N’-(1,3-benzodioxol-5-ylmethylene)-1,3-benzodioxole-5-carbohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N’-(1,3-benzodioxol-5-ylmethylene)-1,3-benzodioxole-5-carbohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
- N’-(1,3-benzodioxol-5-ylmethylene)-2,2-diphenylcyclopropanecarbohydrazide
- N’-(1,3-benzodioxol-5-ylmethylene)-1-adamantanecarbohydrazide
- N’-(1,3-benzodioxol-5-ylmethylene)-2-phenoxyacetohydrazide
Uniqueness
N’-(1,3-benzodioxol-5-ylmethylene)-1,3-benzodioxole-5-carbohydrazide is unique due to its dual 1,3-benzodioxole groups, which provide distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new molecules with desired properties.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethylideneamino)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c19-16(11-2-4-13-15(6-11)23-9-21-13)18-17-7-10-1-3-12-14(5-10)22-8-20-12/h1-7H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEXMGDSSQQDGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11968765.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11968774.png)
![3-chloro-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methylaniline](/img/structure/B11968779.png)
![N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11968781.png)
![1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol](/img/structure/B11968786.png)



![(5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968822.png)

![12,15,36,39,42,45-Hexaoxanonacyclo[44.8.0.02,11.03,8.016,25.019,24.026,35.027,32.049,54]tetrapentaconta-1(46),2(11),3,5,7,9,16(25),17,19,21,23,26(35),27,29,31,33,47,49,51,53-icosaene](/img/structure/B11968840.png)
![5-(4-chlorophenyl)-4-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11968850.png)

![(3Z)-1-benzyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11968862.png)
